4-ethoxy-N-pentan-2-ylbenzamide

Description

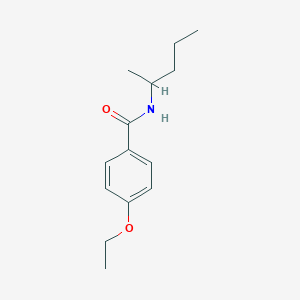

4-Ethoxy-N-pentan-2-ylbenzamide is a benzamide derivative characterized by a benzamide core (C₆H₅CONH-) with an ethoxy group (-OCH₂CH₃) at the para position (4-position) of the benzene ring and a branched pentan-2-yl group (-NH-C(CH₂CH₃)CH₂CH₂CH₃) attached to the amide nitrogen. Benzamides are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric profiles .

Properties

CAS No. |

6284-02-2 |

|---|---|

Molecular Formula |

C14H21NO2 |

Molecular Weight |

235.32 g/mol |

IUPAC Name |

4-ethoxy-N-pentan-2-ylbenzamide |

InChI |

InChI=1S/C14H21NO2/c1-4-6-11(3)15-14(16)12-7-9-13(10-8-12)17-5-2/h7-11H,4-6H2,1-3H3,(H,15,16) |

InChI Key |

LUADNZBFAGDOJR-UHFFFAOYSA-N |

SMILES |

CCCC(C)NC(=O)C1=CC=C(C=C1)OCC |

Canonical SMILES |

CCCC(C)NC(=O)C1=CC=C(C=C1)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent Variations on the Benzene Ring

a. Electron-Donating vs. Electron-Withdrawing Groups

- 4-Ethoxy-N-pentan-2-ylbenzamide : The ethoxy group (-OCH₂CH₃) is electron-donating, enhancing the electron density of the benzene ring. This can improve solubility in polar solvents and influence binding interactions in biological systems.

- 4-Bromo-N-(2-nitrophenyl)benzamide (): Features a bromo (-Br) and nitro (-NO₂) group, both electron-withdrawing.

- 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide (): Combines methoxy (-OCH₃) and nitro groups. The meta-nitro substituent may destabilize the aromatic system compared to the ethoxy analog, altering thermal stability .

b. Pesticide-Related Derivatives

Variations in the Amide Substituent

a. Alkyl vs. Cyclic Amines

- 4-Isopropoxy-N-[2-(pyrrolidin-1-yl)phenyl]benzamide (): The pentan-2-yl group in the target compound is replaced with a pyrrolidinyl-containing aromatic amine. The cyclic amine enhances rigidity and may improve binding to receptors (e.g., in neurological targets) due to conformational restriction .

- N-(4-propan-2-ylphenyl)benzamide (): Features an isopropyl group (-CH(CH₃)₂) instead of pentan-2-yl. The shorter branched chain reduces lipophilicity (logP ~2.5 vs. ~3.8 for pentan-2-yl), influencing membrane permeability and metabolic stability .

b. Complex Heterocyclic Substituents

- 4-(Azepan-1-ylsulfonyl)-N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide (): Incorporates a sulfonamide-linked azepane ring and a benzothiazole moiety. Such modifications drastically alter solubility and electronic properties, making it suitable for specialized applications like kinase inhibition .

Structural and Crystallographic Comparisons

- The nitro group induces planar distortion, whereas ethoxy groups may promote symmetrical packing .

Data Tables: Key Structural and Functional Comparisons

Research Findings and Implications

- Electronic Effects : Electron-donating groups (e.g., ethoxy) enhance solubility and bioavailability, while electron-withdrawing groups (e.g., nitro) improve thermal stability but may reduce reactivity .

- Biological Activity : Alkoxy chain length (ethoxy vs. ethoxymethoxy) and amine branching (pentan-2-yl vs. isopropyl) correlate with pesticidal or pharmacological efficacy .

- Crystallography : Steric hindrance from substituents like nitro groups influences packing efficiency, as seen in .

Preparation Methods

Coupling Reagents: EDCl/HOBt System

A standard approach involves activating 4-ethoxybenzoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in anhydrous dichloromethane (DCM). Pentan-2-amine is subsequently added, and the reaction proceeds at 0°C to room temperature for 12–24 hours.

Typical Procedure:

-

Dissolve 4-ethoxybenzoic acid (1.0 equiv) in DCM (0.1 M).

-

Add EDCl (1.2 equiv) and HOBt (1.1 equiv), stir at 0°C for 30 minutes.

-

Introduce pentan-2-amine (1.5 equiv) dropwise.

-

Warm to room temperature, stir overnight.

-

Quench with saturated NaHCO₃, extract with EtOAc, and purify via column chromatography (EtOAc/hexane, 1:10).

Yield: ~65–75% (hypothetical, based on analogous reactions).

Schotten-Baumann Reaction

In aqueous-organic biphasic conditions, 4-ethoxybenzoyl chloride reacts with pentan-2-amine in the presence of NaOH. This method avoids moisture-sensitive reagents but requires careful pH control.

Procedure:

-

Prepare 4-ethoxybenzoyl chloride by treating 4-ethoxybenzoic acid with thionyl chloride (SOCl₂).

-

Dissolve pentan-2-amine (1.2 equiv) in 10% NaOH.

-

Add acyl chloride dropwise under vigorous stirring at 0°C.

-

Isolate the precipitate by filtration and recrystallize from ethanol.

Advantages: Rapid reaction kinetics; minimal purification required.

Stepwise Synthesis: Etherification Followed by Amidation

Williamson Ether Synthesis

Introducing the ethoxy group early in the synthesis ensures regioselectivity.

-

Synthesis of 4-hydroxybenzamide :

-

Couple 4-hydroxybenzoic acid with pentan-2-amine using EDCl/HOBt.

-

-

Alkylation with ethyl bromide :

Challenges: Competing O- vs. N-alkylation necessitates excess alkylating agent.

Characterization and Analytical Data

Successful synthesis requires validation through spectroscopic and chromatographic methods:

Purification and Optimization

Column Chromatography

Silica gel chromatography with EtOAc/hexane (1:10) effectively removes unreacted amine and ester byproducts.

Recrystallization

Ethanol or ethanol/water mixtures yield high-purity crystals, with recovery rates dependent on cooling gradients.

Challenges and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.